molecular formula C24H22N2O4 B2896053 N-(4-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropoxy}phenyl)acetamide CAS No. 896086-66-1

N-(4-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropoxy}phenyl)acetamide

Cat. No.: B2896053
CAS No.: 896086-66-1
M. Wt: 402.45
InChI Key: PCQUYRZCJFLRFW-UHFFFAOYSA-N
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Description

N-(4-{3-[(9H-Fluoren-9-ylideneamino)oxy]-2-hydroxypropoxy}phenyl)acetamide is a synthetic acetamide derivative characterized by a fluorenylideneamino-oxypropoxy backbone linked to a phenylacetamide moiety.

Properties

IUPAC Name

N-[4-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-16(27)25-17-10-12-19(13-11-17)29-14-18(28)15-30-26-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,18,28H,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQUYRZCJFLRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropoxy}phenyl)acetamide typically involves multiple steps, starting with the preparation of the fluorenylideneamino intermediate. This intermediate is then reacted with a hydroxypropoxyphenyl derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropoxy}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

The reactions involving this compound generally require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(4-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropoxy}phenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropoxy}phenyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways involved are still under investigation, but the compound is believed to modulate signaling pathways related to cell growth and differentiation.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Reference
N-(4-{3-[(9H-Fluoren-9-ylideneamino)oxy]-2-hydroxypropoxy}phenyl)acetamide Not explicitly given Fluorenylideneamino-oxypropoxy, phenylacetamide [Hypothetical]
N-(4-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy)phenyl)acetamide C23H20Br2N2O3 532.23 Dibromocarbazole, hydroxypropoxy, phenylacetamide
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (Compound 30) C15H20FNO3 293.32 Butyryl, fluorophenoxy, n-butylamide
N-(4-Fluoro-9H-fluoren-2-yl)acetamide C15H12FNO 241.26 Fluorene-fluorophenyl, acetamide
N-(Acetyloxy)-2-(9H-fluoren-4-yl)acetamide C17H15NO3 281.30 Acetyloxy, fluorenyl

Key Observations :

  • Aromatic Systems: The target compound and N-(4-(3-(3,6-Dibromo-9H-carbazol-9-yl)-...)acetamide share polycyclic aromatic systems (fluorene vs.
  • Substituent Effects : Fluorine in Compound 30 and N-(4-Fluoro-9H-fluoren-2-yl)acetamide enhances lipophilicity, whereas hydroxypropoxy chains (target compound, Compound 30) improve aqueous solubility.

Key Observations :

  • Yield Trends : Compound 30 achieves the highest yield (82%), likely due to the straightforward alkylation of n-butylamine. Lower yields in Compounds 31 and 32 (54–51%) may stem from steric hindrance with branched amines or chiral centers.
  • Chromatography Data : Rf values (0.28–0.65) reflect polarity differences; Compound 32’s higher Rf (0.65) aligns with its ester group increasing hydrophobicity.

Physicochemical and Spectroscopic Properties

  • Melting Points : Most acetamide derivatives in exhibit melting points between 74–84°C, indicative of crystalline solids. The target compound’s melting point is unlisted but expected to fall within this range due to structural similarity.
  • Spectroscopy : Compounds in were characterized via 1H/13C-NMR, confirming acetamide and aryl ether linkages. The target compound would require similar validation.

Functional Group Impact on Bioactivity and Stability

  • Electron-Withdrawing Groups : Fluorine (Compound 30 ) and bromine (Compound in ) may enhance metabolic stability but reduce solubility.
  • Hydroxypropoxy Chain : Present in the target compound and Compound 30 , this group likely improves solubility and hydrogen-bonding capacity compared to acetyloxy ( ) or carbazole systems ( ).

Biological Activity

N-(4-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropoxy}phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C24H22N2O3C_{24}H_{22}N_{2}O_{3}, with a molecular weight of approximately 418.51 g/mol. The compound features a complex structure that includes a fluorenylidene amino group, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC24H22N2O3
Molecular Weight418.51 g/mol
Purity≥ 95%

Anticonvulsant Activity

Research has indicated that derivatives of compounds similar to this compound exhibit anticonvulsant properties. For instance, studies on related N-phenyl derivatives have shown significant activity in animal models using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. These studies suggest that modifications to the phenyl ring and the incorporation of specific functional groups can enhance anticonvulsant efficacy .

The mechanism by which this compound exerts its effects may involve modulation of neuronal voltage-sensitive sodium channels. These channels play a critical role in action potential generation and propagation in neurons, making them a target for anticonvulsant drugs. The presence of the fluorenylidene moiety may enhance binding affinity to these channels, leading to increased therapeutic effects .

Case Studies

  • Anticonvulsant Efficacy : A study evaluated a series of structurally related compounds for their anticonvulsant activity. Among these, certain derivatives showed protective effects in both the MES and PTZ models at various dosages, indicating that structural modifications significantly influenced biological activity .
  • Neurotoxicity Assessment : The acute neurological toxicity of these compounds was assessed using the rotarod test, which measures motor coordination and balance in rodents. The results indicated that while some compounds displayed potent anticonvulsant activity, they also presented varying levels of toxicity, highlighting the need for careful evaluation during drug development .

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticonvulsantSignificant activity in MES and PTZ tests
NeurotoxicityVarying levels observed; requires assessment

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